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Compound of Interest

2-([1,1'-Biphenyl]-4-yl)-1-
Compound Name:
phenylethanone

Cat. No.: B3032603

An In-Depth Technical Guide to the Chemical Properties of 2-([1,1'-biphenyl]-4-yl)-1-
phenylethanone

Executive Summary: This document provides a comprehensive technical overview of 2-([1,1'-
biphenyl]-4-yl)-1-phenylethanone (CAS No. 27644-00-4), a biphenyl-substituted derivative of
the deoxybenzoin scaffold. Deoxybenzoins are a critical class of ketones utilized as synthetic
intermediates for various heterocyclic compounds and as core structures in medicinally active
molecules.[1][2] This guide details the compound's chemical identity, physicochemical
properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential
applications in research and development. The content is tailored for researchers, medicinal
chemists, and materials scientists, providing both foundational data and field-proven insights
into its chemical behavior and potential utility.

Introduction to the Deoxybenzoin Scaffold

Deoxybenzoins, or a-aryl acetophenones, represent a privileged structural motif in organic
chemistry. Their framework, consisting of a ketone with adjacent methylene and aryl groups,
serves as a versatile precursor for a multitude of high-value molecules, including isoflavones,
indoles, and furans.[2] Furthermore, derivatives of this scaffold have demonstrated a wide array
of biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects,
making them a subject of intense study in drug discovery.[1][3]
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The subject of this guide, 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone, incorporates a biphenyl
moiety, which can significantly influence its electronic, photophysical, and biological properties.
The biphenyl group is known to enhance molecular rigidity and provide extended conjugation,
properties that are often exploited in materials science and for modulating ligand-receptor
interactions in medicinal chemistry.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific
investigation. This section details the fundamental identifiers and structural representation of 2-
([1,1'-biphenyl]-4-yl)-1-phenylethanone.

Molecular Structure

The structure consists of a central ethanone core. The carbonyl carbon is attached to a phenyl
group (the "phenone” part), and the alpha-carbon is attached to the 4-position of a biphenyl
system.

Caption: Chemical structure of 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone.

Chemical Identifiers

A summary of key identifiers for 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is provided below.

Identifier Value Source

CAS Number 27644-00-4 [3]

Molecular Formula C20H160 [3]

Molecular Weight 272.34 g/mol [3]
2-([1,1'-biphenyl]-4-yl)-1-

UPAC Name ph(e[znylechnon):e] g N/A

Synonyms Biphenyl-4-acetophenone [4]

Physicochemical Properties
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The physical and chemical properties of a compound dictate its behavior in various systems,
influencing its suitability for specific applications, from reaction conditions to formulation.

Property Value Notes Source
) ) At standard

White to off-white
Appearance ) temperature and [3]

solid

pressure.

Boiling Point 437.7£24.0 °C Predicted value. [3]
Density 1.102 + 0.06 g/cm?3 Predicted value. [3]

Expected to be
soluble in solvents like
ethanol, acetone, and
B Soluble in organic dichloromethane;
Solubility , [4]

solvents poorly soluble in water
due to its large
hydrophobic surface

area.

_ Recommended to
Sealed in dry, Room )
Storage prevent hydration and  [3]
Temperature .
degradation.

Synthesis and Reactivity

The synthesis of deoxybenzoin derivatives is a well-established field, with modern methods
focusing on efficiency, mild conditions, and functional group tolerance.[1][2]

Synthetic Strategy: Friedel-Crafts Acylation

A classic and reliable method for synthesizing deoxybenzoins is the Friedel-Crafts acylation.
For the target molecule, this involves the reaction of 4-phenylphenylacetyl chloride with
benzene in the presence of a Lewis acid catalyst like aluminum chloride (AICIz). The Lewis acid
activates the acyl chloride, making it a potent electrophile that is attacked by the electron-rich
benzene ring.
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Representative Experimental Protocol

Objective: To synthesize 2-([1,1'-biphenyl]-4-yl)-1-phenylethanone.

Materials:

4-Phenylphenylacetic acid

e Thionyl chloride (SOCI2)

e Benzene (anhydrous)

e Aluminum chloride (AICls, anhydrous)

¢ Dichloromethane (DCM, anhydrous)

e Hydrochloric acid (HCI, 1M aqueous)

o Saturated sodium bicarbonate (NaHCOs) solution
 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

e Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, suspend 4-phenylphenylacetic acid (1.0 eq) in a minimal amount of
anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2
hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride
under reduced pressure to yield the crude 4-phenylphenylacetyl chloride.

» Friedel-Crafts Acylation: Cool a flask containing anhydrous benzene (5.0 eq) and anhydrous
DCM in an ice bath. Add anhydrous AICIs (1.1 eq) portion-wise while stirring. To this
suspension, add a solution of the crude 4-phenylphenylacetyl chloride in anhydrous DCM
dropwise over 30 minutes.
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e Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin-
Layer Chromatography (TLC).

o Workup: Carefully quench the reaction by pouring it over crushed ice containing
concentrated HCI. Separate the organic layer. Extract the aqueous layer twice with DCM.

 Purification: Combine the organic layers and wash sequentially with 1M HCI, water,
saturated NaHCOs solution, and brine. Dry the organic layer over anhydrous MgSOa4, filter,
and concentrate under reduced pressure.

« |solation: Purify the resulting crude solid by recrystallization from a suitable solvent system
(e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Predicted Spectroscopic Analysis

While experimental spectra for this specific compound are not readily available in public
databases, its spectroscopic characteristics can be reliably predicted based on its structure and
data from analogous compounds.
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'H NMR Spectroscopy

Benzoyl Protons: The five protons on the phenyl ring attached to the carbonyl group will
appear in the aromatic region, likely between & 7.9-8.1 ppm (for the two ortho protons) and &
7.4-7.6 ppm (for the meta and para protons).

Biphenyl Protons: The nine protons of the biphenyl group will also resonate in the aromatic
region, typically between & 7.3-7.7 ppm, with complex splitting patterns due to coupling.

Methylene Protons (-CHz-): The two protons of the methylene bridge are chemically
equivalent and adjacent to no other protons, so they will appear as a sharp singlet. Situated
between a carbonyl group and an aromatic ring, their signal is expected around 6 4.2-4.4

ppm.

3C NMR Spectroscopy

Carbonyl Carbon (C=0): The ketone carbonyl carbon is highly deshielded and will appear as
a singlet at approximately & 197-199 ppm.

Methylene Carbon (-CH2-): The alpha-carbon of the ketone will resonate around & 45-47
ppm.

Aromatic Carbons: A complex set of signals will be observed in the range of & 125-145 ppm,
corresponding to the 18 aromatic carbons. The quaternary carbons of the biphenyl linkage
will be distinct.

Infrared (IR) Spectroscopy

e C=0 Stretch: A strong, sharp absorption band characteristic of an aryl ketone will be

prominent between 1680-1695 cm™1.

e Aromatic C-H Stretch: Signals will appear just above 3000 cm~1 (typically 3030-3100 cm™1).

e Aromatic C=C Stretch: Multiple medium to weak bands will be present in the 1450-1600

cm~1 region.

Mass Spectrometry (El)
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e Molecular lon (M*): The molecular ion peak should be observed at m/z = 272.

o Key Fragmentation: The most characteristic fragmentation is alpha-cleavage next to the
carbonyl group. This would lead to two prominent fragment ions:

o Benzoyl cation: [CeHsCO]* at m/z = 105.

o Biphenylmethyl cation: [C12HoCH2]* at m/z = 167.

Potential Applications and Research Directions
Synthetic Intermediate

As a deoxybenzoin derivative, this compound is a valuable intermediate. The active methylene
bridge can be functionalized through enolate chemistry to build more complex molecular
architectures, including various heterocyclic systems.[2]

Medicinal Chemistry

The deoxybenzoin core is present in numerous biologically active compounds.[1] The
incorporation of a biphenyl-tetrazole moiety, often used as a carboxylic acid bioisostere, is a
key feature of angiotensin Il receptor blockers (sartans).[5][6][7] This suggests that 2-([1,1'-
biphenyl]-4-yl)-1-phenylethanone could serve as a precursor for novel pharmaceutical
agents, particularly where the biphenyl group can occupy hydrophobic binding pockets in
biological targets.

Materials Science

The rigid, conjugated biphenyl structure suggests potential utility in materials science. Such
compounds are investigated for their photophysical properties, which can be relevant for
applications in organic light-emitting diodes (OLEDs) and other organic electronic materials.[4]

Safety, Handling, and Disposal

7.1 Hazard Identification: While specific toxicology data is unavailable, compounds of this class
should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory
system. It is a combustible material.

7.2 Protective Measures:
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» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

e Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-
resistant gloves (e.g., nitrile), and a lab coat.

o Safe Handling: Avoid breathing dust. Avoid contact with skin and eyes. Keep away from heat,
sparks, and open flames.

7.3 First Aid:

Inhalation: Move to fresh air.

Skin Contact: Wash off immediately with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes.

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical
attention if symptoms persist.

7.4 Storage and Disposal:

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away
from strong oxidizing agents.

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.

Conclusion

2-([1,1'-biphenyl]-4-yl)-1-phenylethanone is a specialized organic compound with significant
potential rooted in the rich chemistry of its deoxybenzoin core. While detailed experimental
data is sparse, its chemical properties can be confidently predicted. Its value lies primarily as a
sophisticated building block for creating novel compounds in medicinal chemistry and materials
science. The synthetic accessibility and the presence of multiple reactive and modifiable sites
—the ketone, the active methylene, and the aromatic rings—make it a compelling target for
further investigation by researchers in both academic and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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